

Chemical structure of 4-(2-Bromo-4-fluorophenoxy)pyridine

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Compound of Interest

Compound Name: 4-(2-Bromo-4-fluorophenoxy)pyridine

CAS No.: 1016707-67-7

Cat. No.: B3198942

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Technical Guide: 4-(2-Bromo-4-fluorophenoxy)pyridine

CAS No: 1016707-67-7 Formula: C₁₁H₇BrFNO Molecular Weight: 268.08 g/mol [1][2]

Executive Summary

4-(2-Bromo-4-fluorophenoxy)pyridine is a specialized heterocyclic intermediate used primarily in the synthesis of Type II kinase inhibitors and advanced agrochemicals.[1] Its structure features a pyridine ring linked via an ether bridge to a di-halogenated phenyl ring.[3] This scaffold is a "privileged structure" in medicinal chemistry, mimicking the hinge-binding or hydrophobic pocket interactions found in drugs like Sorafenib and Regorafenib.[3]

The presence of the ortho-bromine provides a critical handle for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluorine enhances metabolic stability and lipophilicity.[1]

Chemical Structure & Properties[1][3][4][5][6][7][8]

Structural Analysis

The molecule consists of an electron-deficient pyridine ring attached to an electron-rich (relative to pyridine) phenol moiety.[1]

- **Pyridine Ring:** The nitrogen atom at position 1 pulls electron density, making the C4 position highly electrophilic.[3] This is the key feature allowing its synthesis via S_NAr.[3]
- **Ether Linkage:** The central oxygen atom introduces a "kink" in the molecule, typically adopting a twisted conformation (dihedral angle ~60-90°) to minimize steric clash between the pyridine hydrogens and the phenyl ring ortho-substituents.
- **Halogen Substituents:**
 - **Bromine (Ortho):** Sterically demands a twist in the ether linkage; serves as a reactive site for extending the carbon skeleton.[3]
 - **Fluorine (Para):** Blocks metabolic oxidation at the susceptible para-position and modulates the pK_a of the phenol ring.[3]

Physicochemical Data (Experimental & Predicted)

Property	Value	Note
Physical State	Solid (Off-white to pale yellow)	Typical for poly-halogenated diaryl ethers.[1]
Melting Point	65–75 °C (Predicted)	Exact experimental MP depends on purity/polymorph. [3]
Boiling Point	~330 °C (at 760 mmHg)	Predicted based on MW and polarity.[3]
LogP	3.2 ± 0.4	Moderately lipophilic; suitable for CNS/membrane penetration.[3]
pKa (Pyridine N)	~5.2	The phenoxy group is electron-donating by resonance but withdrawing by induction; net effect is a slight reduction in basicity compared to pyridine. [3]

Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (S_NAr) Reaction Type: Base-mediated coupling of a phenol with an activated heteroaryl halide.

Reagents & Materials

- Substrate A: 4-Chloropyridine hydrochloride (1.0 equiv).[1] Note: The HCl salt is preferred for stability; free base polymerizes.[3]
- Substrate B: 2-Bromo-4-fluorophenol (1.1 equiv).[1]
- Base: Potassium Carbonate (), anhydrous (2.5 equiv).[3]
- Solvent: DMF (Dimethylformamide) or DMSO.[3] Anhydrous.

- Catalyst (Optional): 18-Crown-6 (0.1 equiv) can accelerate the reaction in lower polarity solvents.[1]

Step-by-Step Procedure

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloropyridine hydrochloride (10 mmol) and 2-bromo-4-fluorophenol (11 mmol) in DMF (20 mL).
- Activation: Add

(25 mmol) in one portion. The reaction will slightly exotherm as the phenol is deprotonated and the HCl is neutralized.[3]
 - Mechanism:[4][5] The base generates the phenoxide anion and releases the free base of 4-chloropyridine in situ.[3]
- Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (or Ar) for 4–6 hours.
 - Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[1] Look for the disappearance of the phenol and the appearance of the product mass (M+H = 268/270 doublet).[3]
- Workup:
 - Cool to room temperature.[3]
 - Pour the reaction mixture into ice-water (100 mL). The product should precipitate as a solid.[3]
 - If solid forms: Filter, wash with water, and dry.[3]
 - If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.[3] Dry over

, filter, and concentrate.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Troubleshooting & Critical Control Points

- Incomplete Conversion: If the reaction stalls, add 0.1 equiv of CuI (Copper Iodide) and raise temp to 120°C (Ullmann-type forcing conditions), though standard S_NAr usually suffices for 4-pyridyl systems.
- Black Tarry Impurities: Indicates polymerization of 4-chloropyridine.[1] Ensure the base is added after the reagents are mixed, or keep the temperature strictly controlled.

Visualizations

Synthesis Mechanism & Workflow

This diagram illustrates the S_NAr mechanism and the critical process steps.

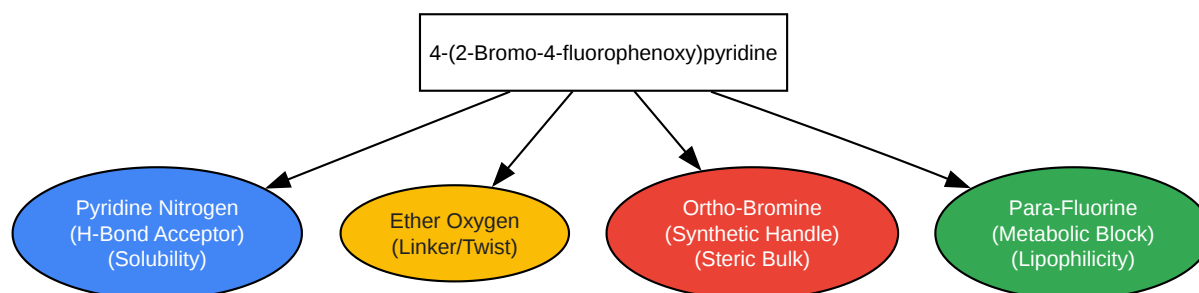


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Figure 1: Reaction pathway for the synthesis of **4-(2-Bromo-4-fluorophenoxy)pyridine** via Nucleophilic Aromatic Substitution.

Structural Features & Reactivity Map

This diagram highlights the specific roles of each atom in the pharmacophore.[3]



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Figure 2: Pharmacophore mapping and functional reactivity of the CAS 1016707-67-7 scaffold.
[1]

Characterization (Expected Data)

To validate the structure, the following spectral data should be obtained.

H NMR (400 MHz,)

- 8.50 (d, J=6.0 Hz, 2H): Pyridine H2/H6 (Deshielded by Nitrogen).[3]
- 7.42 (dd, J=8.0, 2.5 Hz, 1H): Phenyl H3 (Ortho to Br, Meta to F).[3]
- 7.10 (m, 1H): Phenyl H5.[3]
- 7.05 (dd, J=8.5, 5.0 Hz, 1H): Phenyl H6 (Ortho to Ether).[3]
- 6.85 (d, J=6.0 Hz, 2H): Pyridine H3/H5 (Upfield due to ether resonance donation).[3]

Mass Spectrometry (ESI)

- m/z: 268.0 (100%), 270.0 (97%).[3]
- Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound.[3]

Applications in Drug Discovery[3][6][11]

Kinase Inhibition (Type II)

This scaffold is structurally homologous to the "linker-gatekeeper" region of diaryl ether kinase inhibitors.

- Mechanism: The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding site.[3]
- Utility: The 2-bromo position allows for the introduction of aryl or heteroaryl tails (via Suzuki coupling) that extend into the allosteric "back pocket" of the enzyme, a strategy used to gain selectivity (e.g., in B-Raf or VEGFR inhibitors).

Agrochemicals

Pyridine-ether compounds are frequent motifs in herbicides (e.g., Pyriproxyfen analogs).[1][3] The fluorine atom increases environmental stability, while the pyridine ring mimics natural substrates in plant enzyme pathways.[3]

References

- ChemicalBook. (2024).[3] **4-(2-bromo-4-fluorophenoxy)pyridine** - Product Entry & CAS Data.[1][2][6][7][1][3]
- Sigma-Aldrich. (2024).[3] Product Catalog: Pyridine Building Blocks for Medicinal Chemistry. [1][3]
- BenchChem. (2025).[3][8] Reactivity of 4-Halopyridines in Nucleophilic Aromatic Substitution. [1][8][1][3]
- GuideChem. (2024).[3] Synthesis and Applications of Fluorinated Pyridine Intermediates.
- PubChem. (2025).[3][9][10] Compound Summary: **4-(2-Bromo-4-fluorophenoxy)pyridine**. [1][2][6][7][1][3]

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Sources

- 1. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1016494-31-7,5-(1-naphthyl)-1,3,4-oxadiazol-2-amine- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- [5. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [6. 4-bromo pyridine | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [7. A0237 | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. 4-Bromo-2-fluoropyridine | C₅H₃BrFN | CID 2762851 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [10. 2-ブromo-4-フルオロピリジン 96% | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
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